
Spectroscopic Profile of (6-Fluoropyridin-3-
yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (6-Fluoropyridin-3-yl)methanamine

Cat. No.: B151905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (6-Fluoropyridin-3-yl)methanamine, a key building block in medicinal chemistry

and drug discovery. This document presents available and predicted spectroscopic data,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),

along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from NMR, IR, and MS analyses of

(6-Fluoropyridin-3-yl)methanamine.

Table 1: NMR Spectral Data
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Nucleus Solvent

Chemical

Shift (δ)

[ppm]

Multiplicity

Coupling

Constant (J)

[Hz]

Assignment

¹H CDCl₃ ~8.1 d ~2.5 H-2

¹H CDCl₃ ~7.7 dd ~8.5, 2.5 H-4

¹H CDCl₃ ~6.9 dd ~8.5, 3.0 H-5

¹H CDCl₃ ~3.9 s - -CH₂-

¹H CDCl₃ ~1.6 br s - -NH₂

¹³C CDCl₃
~163 (d, ¹JCF

≈ 240)
d ~240 C-6

¹³C CDCl₃
~148 (d, ³JCF

≈ 15)
d ~15 C-2

¹³C CDCl₃
~139 (d, ³JCF

≈ 8)
d ~8 C-4

¹³C CDCl₃
~125 (d,

⁴JCF ≈ 4)
d ~4 C-3

¹³C CDCl₃
~109 (d, ²JCF

≈ 35)
d ~35 C-5

¹³C CDCl₃ ~45 t - -CH₂-

¹⁹F CDCl₃ ~-70 s - -F

Note: The NMR data presented is based on predictive models and analysis of structurally

similar compounds due to the limited availability of experimentally derived spectra in public

literature. Actual experimental values may vary.

Table 2: IR Spectral Data
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Vibrational Mode **Frequency (cm⁻¹) ** Intensity

N-H Stretch 3300-3500 Medium, Broad

C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-2960 Medium

C=N Stretch (Pyridine) 1580-1610 Strong

C=C Stretch (Pyridine) 1450-1500 Strong

C-F Stretch 1200-1250 Strong

C-N Stretch 1020-1250 Medium

Table 3: Mass Spectrometry Data
Parameter Value

Molecular Formula C₆H₇FN₂

Molecular Weight 126.13 g/mol

Exact Mass 126.05932639 Da[1]

Primary Fragmentation Ion (Predicted) m/z 109 ([M-NH₃]⁺)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are designed to yield high-quality data for (6-Fluoropyridin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of (6-Fluoropyridin-3-yl)methanamine in 0.6 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence (zg30).

Acquisition Parameters:

Spectral Width: -2 to 10 ppm.

Number of Scans: 16.

Relaxation Delay (d1): 5 seconds.

Acquisition Time (aq): 3-4 seconds.

Processing: Apply a Fourier transform with an exponential window function (line broadening

of 0.3 Hz). Phase and baseline correct the spectrum.

3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

Acquisition Parameters:

Spectral Width: 0 to 180 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2 seconds.

Processing: Apply a Fourier transform with an exponential window function (line broadening

of 1-2 Hz). Phase and baseline correct the spectrum.

4. ¹⁹F NMR Acquisition:
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Spectrometer: NMR spectrometer with a fluorine probe, operating at a corresponding
frequency (e.g., 376 MHz on a 400 MHz instrument).
Pulse Program: Standard single-pulse sequence.
Acquisition Parameters:
Spectral Width: -50 to -90 ppm.
Number of Scans: 64.
Relaxation Delay (d1): 5 seconds.
Processing: Apply a Fourier transform with an exponential window function. Phase and
baseline correct the spectrum.

Infrared (IR) Spectroscopy
1. Sample Preparation:

For Attenuated Total Reflectance (ATR-FTIR), place a small drop of the neat liquid sample

directly onto the ATR crystal.

For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into

a transparent pellet.

2. Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Absorbance.

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be

collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
1. Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Mode: Positive Electrospray Ionization (ESI+).

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and analyze the

fragmentation pattern in MS/MS experiments to confirm the structure.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (6-Fluoropyridin-3-yl)methanamine.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Chemical Sample
((6-Fluoropyridin-3-yl)methanamine)

Dissolve in
Deuterated Solvent Neat or KBr Pellet Dilute in

Volatile Solvent

NMR Spectrometer
(¹H, ¹³C, ¹⁹F) FTIR Spectrometer Mass Spectrometer

(ESI-MS)

Fourier Transform,
Phasing, Baseline Correction

Background Subtraction,
Peak Picking

Mass-to-Charge Ratio,
Fragmentation Analysis

Structure Elucidation
& Verification
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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